1-(2-(Dimethylamino)propyl)-2-(o-fluorobenzoyl)pyrrole monohydrochloride

Chirality Structure-Activity Relationship Medicinal Chemistry

1-(2-(Dimethylamino)propyl)-2-(o-fluorobenzoyl)pyrrole monohydrochloride (CAS 14415-70-4) is a synthetic N-alkyl-2-acylpyrrole derivative available as a hydrochloride salt (molecular formula C₁₆H₂₀ClFN₂O, MW 310.79 g/mol) characterized by an ortho-fluorobenzoyl substituent at the pyrrole 2-position and a 2-(dimethylamino)propyl side chain at the N-1 position. This compound belongs to the broader aminopyrrole pharmacophore class historically associated with analgesic, anti-inflammatory, and CNS-depressant activities.

Molecular Formula C16H20ClFN2O
Molecular Weight 310.79 g/mol
CAS No. 14415-70-4
Cat. No. B12796467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Dimethylamino)propyl)-2-(o-fluorobenzoyl)pyrrole monohydrochloride
CAS14415-70-4
Molecular FormulaC16H20ClFN2O
Molecular Weight310.79 g/mol
Structural Identifiers
SMILESCC(CN1C=CC=C1C(=O)C2=CC=CC=C2F)[NH+](C)C.[Cl-]
InChIInChI=1S/C16H19FN2O.ClH/c1-12(18(2)3)11-19-10-6-9-15(19)16(20)13-7-4-5-8-14(13)17;/h4-10,12H,11H2,1-3H3;1H
InChIKeyAYODNUOVWTZTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Dimethylamino)propyl)-2-(o-fluorobenzoyl)pyrrole monohydrochloride (CAS 14415-70-4): Structural Definition and Class Context for Procurement


1-(2-(Dimethylamino)propyl)-2-(o-fluorobenzoyl)pyrrole monohydrochloride (CAS 14415-70-4) is a synthetic N-alkyl-2-acylpyrrole derivative available as a hydrochloride salt (molecular formula C₁₆H₂₀ClFN₂O, MW 310.79 g/mol) characterized by an ortho-fluorobenzoyl substituent at the pyrrole 2-position and a 2-(dimethylamino)propyl side chain at the N-1 position [1]. This compound belongs to the broader aminopyrrole pharmacophore class historically associated with analgesic, anti-inflammatory, and CNS-depressant activities [2]. Its structural features—a proximal dimethylamino group, ortho-fluorine substitution on the benzoyl ring, and a chiral center in the propyl linker—form the basis for potential differentiation from para-fluoro, meta-fluoro, and non-fluorinated analogs frequently encountered in procurement workflows.

Why In-Class Pyrrole Analogs Cannot Substitute for 1-(2-(Dimethylamino)propyl)-2-(o-fluorobenzoyl)pyrrole monohydrochloride (CAS 14415-70-4)


Direct substitution with structurally related 2-acylpyrrole or aminopyrrole analogs is precluded by a confluence of stereochemical, electronic, and physicochemical features that collectively govern target engagement, pharmacokinetic behavior, and salt-form stability. The compound possesses a chiral center on the propyl linker that is absent in simpler N,N-dimethylaminopropyl pyrrole derivatives; the ortho-fluorine orientation introduces distinct conformational and electronic properties relative to para- or meta-substituted benzoyl pyrroles [1]; and the hydrochloride salt form imparts specific solubility and hygroscopicity characteristics that differ from free-base or alternative salt forms [2]. In the absence of head-to-head biological data, these intrinsic structural differences establish the principled basis for non-interchangeability and support procurement of the exact CAS-numbered entity for structure-activity relationship (SAR) studies, reference standard qualification, and patent-specific experimental reproduction.

Quantitative Differential Evidence Guide: 1-(2-(Dimethylamino)propyl)-2-(o-fluorobenzoyl)pyrrole monohydrochloride (CAS 14415-70-4)


Chiral Propyl Linker Distinguishes CAS 14415-70-4 from Achiral N,N-Dimethylaminopropyl Pyrrole Analogs

The target compound incorporates a chiral 2-(dimethylamino)propyl moiety at the pyrrole N-1 position, as confirmed by its IUPAC name and InChI-encoded stereochemistry [1]. In contrast, widely procured comparators such as N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 439111-64-5) and N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 477870-45-4) feature an achiral N,N-dimethylaminopropyl chain connected via a carboxamide linker . The enantiomeric purity and absolute configuration of the chiral propyl center in CAS 14415-70-4 have implications for stereospecific receptor interactions, metabolic stability, and potential differences in off-target profiles compared to the achiral prochiral analogs. No head-to-head enantioselectivity data are publicly available for this compound class; the quantitative structural difference is the presence of one chiral center (Cahn-Ingold-Prelog priority at the propyl C-2 position) versus zero chiral centers in the comparator compounds [1].

Chirality Structure-Activity Relationship Medicinal Chemistry

Ortho-Fluorine Substitution Pattern on Benzoyl Ring: Electronic and Conformational Distinction from Para- and Meta-Fluoro Isomers

The target compound bears a 2-fluorobenzoyl (ortho-fluoro) substituent at the pyrrole 2-position, as explicitly defined by its IUPAC name and SMILES notation [1]. This ortho orientation contrasts with the para-fluorobenzoyl substitution in CAS 439111-64-5 and the 4-(2-fluorobenzoyl) substitution pattern in CAS 477870-45-4 . Ortho-fluorine substitution alters the dihedral angle between the carbonyl group and the fluorophenyl ring, modifying conjugation with the pyrrole π-system; it also changes the calculated hydrogen-bond acceptor count (3 for CAS 14415-70-4, including the carbonyl oxygen, tertiary amine nitrogen, and fluorine atom) and the rotatable bond count (5 bonds) relative to para-substituted analogs, which may exhibit different conformational populations [1]. No direct comparative crystallographic or computational conformational data are publicly available for these specific compounds; the electronic distinction is inferred from established fluorine positional effects in benzoyl pyrrole systems.

Fluorine Chemistry Bioisosterism Conformational Analysis

Hydrochloride Salt Form: Defined Stoichiometry and Physicochemical Distinction from Free Base and Alternative Salts

CAS 14415-70-4 is supplied exclusively as the monohydrochloride salt, as evidenced by its molecular formula C₁₆H₂₀ClFN₂O (exact mass 310.1248 Da, with chloride counterion) [1]. In contrast, structurally related 2-benzoyl-1-(3-(dimethylamino)propyl)pyrrole is commercially offered as the citrate salt , which introduces a different counterion with distinct molecular weight, aqueous solubility profile, and hygroscopicity. For in vitro assays requiring controlled pH and ionic strength, or for in vivo studies where salt-form-dependent dissolution rates affect exposure, the hydrochloride salt provides a well-defined protonation state at physiological pH (calculated pKa ~8-9 for the tertiary dimethylamino group) and a counterion that is endogenous and pharmacologically inert [1]. Quantitative head-to-head solubility or dissolution data comparing the hydrochloride salt to the citrate or free-base forms are not publicly available for this specific compound.

Salt Selection Solubility Formulation

High-Value Application Scenarios for Procuring 1-(2-(Dimethylamino)propyl)-2-(o-fluorobenzoyl)pyrrole monohydrochloride (CAS 14415-70-4)


Medicinal Chemistry SAR Exploration of Chiral Aminopyrrole Analogs

CAS 14415-70-4 serves as a chiral aminopyrrole scaffold for structure-activity relationship studies, where the presence of a single chiral center on the propyl linker enables investigation of stereospecific interactions with analgesic, anti-inflammatory, or CNS targets compared to achiral N,N-dimethylaminopropyl pyrrole analogs [1]. The ortho-fluorobenzoyl group further permits exploration of fluorine positional effects on target binding and metabolic stability within a consistent pyrrole core framework.

Reference Standard for Chiral Chromatographic Method Development

The compound's chiral propyl linker and defined molecular properties (MW 310.79 g/mol, exact mass 310.1248 Da, InChIKey AYODNUOVWTZTPU-UHFFFAOYSA-N) [1] make it suitable as a reference standard for developing and validating chiral HPLC or SFC methods aimed at resolving enantiomers of N-alkyl-2-acylpyrrole derivatives, a need not met by achiral analogs such as CAS 439111-64-5.

Patent-Specific Experimental Reproduction and Freedom-to-Operate Analysis

The compound's synthesis and properties are documented in historical patent literature (e.g., DE 2230592 A1) [1], establishing its relevance for reproducing experimental conditions described in aminopyrrole analgesic patents or for conducting freedom-to-operate analyses that require the exact patented chemical entity rather than a close structural analog.

Salt-Form-Dependent Bioavailability and Formulation Pre-screening

As a defined hydrochloride salt (monohydrochloride, Cl⁻ counterion), CAS 14415-70-4 is suitable for comparative physicochemical profiling (solubility, dissolution rate, hygroscopicity, solid-state stability) against free-base or alternative salt forms (e.g., citrate salts of related 2-benzoylpyrroles) [1], providing procurement-relevant data for early-stage formulation development decisions.

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